1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16793027
InChI: InChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3
SMILES:
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol

1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC16793027

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
IUPAC Name 3,5-dimethyl-1-(4-phenylphenyl)pyrazole
Standard InChI InChI=1S/C17H16N2/c1-13-12-14(2)19(18-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3
Standard InChI Key XIYOMDPMMJHYDV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2=CC=C(C=C2)C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole is C₁₇H₁₆N₂, with a molecular weight of 248.32 g/mol. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 1-position with a biphenyl group and at the 3- and 5-positions with methyl groups. The biphenyl moiety consists of two phenyl rings connected by a single bond, providing a planar structure conducive to intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₆N₂
Molecular Weight248.32 g/mol
IUPAC Name1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole
Hybridizationsp² (pyrazole), sp² (biphenyl)
Aromatic SystemPyrazole + biphenyl

The planar biphenyl group facilitates π-π stacking with biological targets or materials substrates, while the methyl groups enhance steric bulk, potentially improving binding specificity .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole typically involves cyclocondensation or cross-coupling reactions. A common approach is the reaction of 4-biphenylhydrazine with a diketone precursor, such as acetylacetone, under acidic or basic conditions . For example:

  • Hydrazine-Diketone Cyclocondensation:
    4-Biphenylhydrazine+AcetylacetoneHCl1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole+H2O\text{4-Biphenylhydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl}} \text{1-(Biphenyl-4-yl)-3,5-dimethyl-1H-pyrazole} + \text{H}_2\text{O}

    This method proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring .

  • Palladium-Catalyzed Cross-Coupling:
    Advanced routes employ Suzuki-Miyaura coupling to attach the biphenyl group to a preformed pyrazole core. For instance, 3,5-dimethyl-1H-pyrazole can react with 4-bromobiphenyl in the presence of Pd(PPh₃)₄ and a base .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)
CyclocondensationHCl, ethanol, reflux60–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C45–60

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in dimethylformamide (DMF) and dichloromethane (DCM). Its logP (octanol-water partition coefficient) is estimated at 3.8, indicating moderate lipophilicity, which is advantageous for membrane permeability in biological systems . Stability studies under ambient conditions show no decomposition over 12 months when stored in inert atmospheres .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.68–7.62 (m, 4H, biphenyl H-2, H-3, H-5, H-6)

    • δ 7.48–7.42 (m, 4H, biphenyl H-2', H-3', H-5', H-6')

    • δ 6.39 (s, 1H, pyrazole H-4)

    • δ 2.41 (s, 6H, CH₃ groups)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 148.2 (pyrazole C-1)

    • δ 140.5–126.3 (biphenyl carbons)

    • δ 13.8 (CH₃ groups)

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 248.1310 [M+H]⁺ .

Biological and Pharmacological Activity

Anti-Inflammatory Effects

The compound’s ability to suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production has been hypothesized based on structural analogs, though direct evidence remains under investigation .

Applications in Materials Science

Fluorescent Materials

Biphenyl-pyrazole hybrids demonstrate blue fluorescence (λₑₘ = 450–470 nm) with quantum yields (Φ) up to 0.42, making them suitable for organic light-emitting diodes (OLEDs) .

Coordination Chemistry

The pyrazole nitrogen atoms serve as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and photovoltaics .

Future Perspectives

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies to optimize biological potency.

  • Scale-Up Synthesis using continuous-flow reactors for industrial applications.

  • In Vivo Pharmacokinetic Profiling to assess bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator